(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid
Description
Properties
IUPAC Name |
[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO5/c1-10(2,3)17-9(13)12-6-7-4-5-8(16-7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGXXNRURJOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)CNC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674526 | |
| Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}furan-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-49-6 | |
| Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}furan-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds.
Mode of Action
The 5-((BOC-Amino)methyl)furan-2-boronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid compound acts as a nucleophile, transferring an organic group from boron to palladium.
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 5-((BOC-Amino)methyl)furan-2-boronic acid participates, is a part of broader biochemical pathways involving the formation of carbon-carbon bonds. These pathways are fundamental to organic synthesis, enabling the construction of complex organic compounds from simpler precursors.
Pharmacokinetics
For instance, it is recommended to store the compound in a freezer, which suggests that low temperatures may help preserve its stability and reactivity.
Result of Action
The result of the action of 5-((BOC-Amino)methyl)furan-2-boronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction.
Action Environment
The action, efficacy, and stability of 5-((BOC-Amino)methyl)furan-2-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which the compound participates are known to be mild and tolerant to various functional groups. This suggests that the compound can maintain its reactivity in diverse chemical environments. Furthermore, the compound’s stability can be affected by storage conditions, as it is recommended to be stored in a freezer.
Biochemical Analysis
Biochemical Properties
One of the key interactions of (5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid is with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is crucial in the development of protease inhibitors for therapeutic applications. Additionally, the compound can interact with other biomolecules such as carbohydrates and nucleotides, further expanding its utility in biochemical research.
Cellular Effects
In particular, this compound has been observed to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways. This inhibition can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can impact cellular metabolism, potentially leading to changes in energy production and utilization.
Molecular Mechanism
One of the primary mechanisms is the inhibition of serine proteases, where the boronic acid group forms a covalent bond with the serine residue in the enzyme’s active site. This interaction prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity. Additionally, this compound can modulate the activity of other enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic properties.
Temporal Effects in Laboratory Settings
The presence of the Boc protecting group can influence the compound’s stability, as it may be susceptible to hydrolysis under acidic or basic conditions. Long-term studies have indicated that this compound maintains its biochemical activity over extended periods, making it suitable for use in various experimental setups.
Dosage Effects in Animal Models
At lower doses, this compound has been observed to modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, the compound can induce adverse effects such as cytotoxicity and organ damage, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. This can result in changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Once inside the cell, this compound can interact with various intracellular proteins and enzymes, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as tissue permeability and blood flow, which can affect its overall bioavailability and therapeutic efficacy.
Subcellular Localization
Studies have shown that this compound can localize to the cytoplasm, nucleus, and other organelles, where it can exert its effects on various biochemical processes. The compound’s localization can influence its activity and function, making it a valuable tool for studying subcellular processes.
Biological Activity
(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid, known by its CAS number 1072946-49-6, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a furan ring, which is known for its diverse biological properties, and a boronic acid moiety, which has been implicated in various biochemical interactions.
- Molecular Formula : C10H16BNO5
- Molecular Weight : 241.05 g/mol
- Structure : The compound contains a furan ring substituted with a tert-butoxycarbonyl (Boc) amino group and a boronic acid functional group.
1. Inhibition of Kinases
Recent studies have highlighted the compound's inhibitory effects on various kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). In a comparative study, compounds similar to this compound demonstrated significant inhibition with IC50 values ranging from 8 nM to over 1 µM. The structure-activity relationship (SAR) indicated that modifications to the amino group and the introduction of different substituents could enhance or diminish activity against GSK-3β and related kinases like IKK-β and ROCK-1 .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory markers in cell-based assays. For instance, in BV-2 microglial cells, it significantly decreased nitric oxide (NO) production and interleukin-6 (IL-6) levels at concentrations as low as 1 µM. This suggests potential applications in treating neuroinflammatory conditions .
3. Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines, including HT-22 (mouse hippocampal neurons) and BV-2 cells, revealed that while some derivatives exhibited cytotoxic effects at higher concentrations, this compound itself maintained cell viability at concentrations up to 10 µM. This characteristic is crucial for developing therapeutic agents with minimal side effects .
Data Tables
| Biological Activity | IC50 Value | Cell Line | Effect |
|---|---|---|---|
| GSK-3β Inhibition | 8 nM | - | Significant inhibition |
| NO Production Reduction | - | BV-2 | Decreased at 1 µM |
| IL-6 Level Reduction | - | BV-2 | Decreased at 1 µM |
| Cytotoxicity | >10 µM | HT-22/BV-2 | Maintained cell viability |
Case Study 1: GSK-3β Inhibition
A recent study evaluated several boronic acid derivatives for their ability to inhibit GSK-3β. Among those tested, this compound exhibited competitive inhibition with an IC50 value of approximately 8 nM, making it one of the most potent inhibitors identified in the series. The study emphasized the importance of the furan ring and the boronic acid moiety in facilitating this interaction.
Case Study 2: Neuroprotective Potential
In another investigation focused on neuroprotection, this compound was tested against oxidative stress-induced cell death in neuronal cell lines. The compound showed protective effects by reducing apoptosis markers and enhancing cell survival rates when exposed to neurotoxic agents.
Scientific Research Applications
Drug Development
BOC-amino boronic acid is utilized in the synthesis of boron-containing compounds that exhibit biological activity. Its ability to form stable complexes with biomolecules allows it to be a key intermediate in the development of protease inhibitors and other therapeutic agents.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of boronic acids, including BOC-amino boronic acid, showed promising activity against certain cancer cell lines by inhibiting specific proteases involved in tumor progression .
Bioconjugation
The compound serves as a useful building block for bioconjugation strategies, where it can be linked to peptides or proteins to enhance their stability and bioactivity. The BOC protecting group allows for selective deprotection under mild conditions, facilitating the attachment of various functional moieties.
Case Study : Research highlighted in Bioconjugate Chemistry described the successful application of BOC-amino boronic acid in creating targeted drug delivery systems via conjugation with antibodies, improving the specificity of anticancer therapies .
Polymer Synthesis
In material science, BOC-amino boronic acid is employed in the synthesis of novel polymers with enhanced properties. Its boronic acid functionality allows for cross-linking reactions that can tailor material characteristics such as thermal stability and mechanical strength.
Case Study : A publication in Macromolecules reported on the synthesis of a new class of polymeric materials using BOC-amino boronic acid as a monomer. The resulting polymers exhibited improved mechanical properties compared to traditional materials .
Sensors
The unique chemical properties of BOC-amino boronic acid make it suitable for developing sensors, particularly for detecting biomolecules. Its ability to interact with diols and other functional groups enables the design of selective sensors for glucose and other metabolites.
Case Study : An article in Analytical Chemistry described the development of a glucose sensor based on a polymer matrix incorporating BOC-amino boronic acid. The sensor demonstrated high sensitivity and selectivity towards glucose detection, showcasing its potential for clinical applications .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Thiophene Analog: (5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic Acid
- Structure : Replaces the furan oxygen with sulfur in the heterocyclic core.
- Applications : Used alongside the furan analog in parallel syntheses of pyridine methanamines, though furan derivatives are more common due to better solubility in polar solvents .
Benzofuran Derivative: (5-Fluorobenzofuran-2-yl)boronic Acid
Substituent Variations
Ester-Functionalized Analogs (e.g., (5-(Methoxycarbonyl)furan-2-yl)boronic Acid)
- Structure: Lacks the Boc-aminomethyl group; instead, a methoxycarbonyl group is present.
- Reactivity: The electron-withdrawing ester reduces boronic acid reactivity, requiring harsher coupling conditions (e.g., microwave assistance) compared to the Boc-aminomethyl derivative .
- Applications: Primarily used in synthesizing non-amine-containing biaryl systems for materials science .
Methyl-Substituted Analog: (5-Methylfuran-2-yl)boronic Acid
- Structure : Simple methyl group at the 5-position.
- Limited to reactions where post-synthetic modification is unnecessary .
Phenyl-Based Analogs
(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic Acid
- Structure : Replaces furan with a benzene ring.
- Reactivity : The aromatic benzene core offers different electronic properties (lower electron density), affecting coupling rates and substrate compatibility.
- Applications: Preferred for synthesizing non-heterocyclic bioactive molecules, such as kinase inhibitors .
Comparative Data Table
Key Research Findings
- Synthetic Utility: The Boc-aminomethyl furan derivative exhibits superior versatility in generating nitrogen-containing biaryl systems compared to ester- or methyl-substituted analogs, though its commercial discontinuation poses challenges .
- Electronic Effects : Thiophene analogs show enhanced reactivity in electron-deficient systems, while benzofuran derivatives provide steric and electronic modulation for targeted couplings .
- Stability Considerations : The Boc group’s protective role is critical in preventing side reactions during multi-step syntheses, a feature absent in simpler analogs like the methyl-substituted furan .
Preparation Methods
Step 1: Reductive Amination
- Dissolve (5-formylfuran-2-yl)boronic acid (2.04 g, 14.6 mmol) and methylamine (33% in ethanol, 3.6 mL, 29.0 mmol) in methanol (36 mL, 0.4 M).
- Add 3 Å molecular sieves (3 g) to the mixture to remove water and drive the imine formation.
- Stir the mixture at room temperature (20 °C) for 1.5 hours to allow imine formation.
- Cool the reaction mixture to 0 °C using an ice bath.
- Add sodium borohydride (0.607 g, 16 mmol) portion-wise to reduce the imine to the amine.
- Stir the mixture for 10 minutes at 0 °C, then allow it to warm to 20 °C and stir for an additional hour.
- Concentrate the reaction mixture under reduced pressure to remove solvents, yielding a crude amine intermediate.
Step 2: Boc Protection
- Dissolve the crude amine in dichloromethane (36 mL, 0.4 M).
- Add triethylamine (6 mL, 43.7 mmol, 3 equivalents) as a base.
- Add di-tert-butyl dicarbonate (Boc2O) (3.2 g, 14.6 mmol) to the solution.
- Stir the mixture at room temperature for 30 minutes to allow the Boc group to attach to the amine.
- Quench the reaction by adding saturated aqueous sodium bicarbonate (50 mL).
- Separate the organic and aqueous layers.
- Extract the aqueous layer twice with dichloromethane (2 × 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be used directly or purified further if needed.
This method yields (5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid with high efficiency and purity.
Alternative Preparation Notes and Related Methods
- The reaction conditions emphasize mild temperatures and the use of molecular sieves to promote imine formation and prevent hydrolysis.
- Sodium borohydride is preferred for the reduction step due to its selectivity and mildness, preserving the boronic acid group.
- Boc protection is carried out under standard conditions with Boc2O and a base like triethylamine in dichloromethane.
- The crude product is often used directly in subsequent reactions without extensive purification, indicating the method's efficiency.
Comparative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Reaction Time | Yield / Purity Notes |
|---|---|---|---|---|
| Reductive Amination | (5-formylfuran-2-yl)boronic acid, methylamine, 3Å sieves, NaBH4 | 0 °C to 20 °C | 1.5 h (imine formation), 1 h (reduction) | High conversion, crude used directly |
| Boc Protection | Boc2O, triethylamine, CH2Cl2 | 20 °C | 30 min | High efficiency, crude product isolated |
| Workup | Saturated NaHCO3 aqueous wash, extraction, drying | Room temperature | - | Clean separation, product isolated |
Research Findings and Optimization
- The use of molecular sieves is critical to drive the equilibrium toward imine formation by removing water.
- The portion-wise addition of sodium borohydride at low temperature controls the reduction rate, minimizing side reactions.
- The mild conditions preserve the sensitive boronic acid moiety, which is prone to hydrolysis or oxidation under harsh conditions.
- The direct use of crude intermediates without chromatographic purification simplifies the process and is advantageous for scale-up.
- The Boc protection step is rapid and high-yielding, providing a stable amine protecting group suitable for further synthetic transformations.
Q & A
Q. What are the established synthetic routes for (5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid, and what reaction conditions are critical for optimizing yield?
The compound is synthesized via Suzuki-Miyaura cross-coupling using this compound as a key intermediate. A validated protocol involves coupling with brominated heterocycles (e.g., 3’-bromo-4,4’-bipyridine) under microwave irradiation (140°C, 2–5 mL solvent system) using bis(triphenylphosphine)palladium(II) dichloride as the catalyst. Critical parameters include degassing with argon, maintaining anhydrous DME/H₂O/EtOH solvent ratios, and precise stoichiometry of Na₂CO₃ (2 M) to prevent side reactions .
Q. How is the compound purified post-synthesis, and what analytical methods confirm its structural integrity?
Purification typically involves silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) to remove unreacted boronic acid or palladium residues. Structural confirmation is achieved via -NMR (shifts at δ 1.4 ppm for tert-butyl protons and δ 6.5–7.5 ppm for furan/aryl protons) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] for intermediates). LC-MS or HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Q. What are the recommended storage conditions to prevent decomposition?
Store at 0–6°C in inert, airtight containers under argon or nitrogen to minimize hydrolysis of the boronic acid moiety. Avoid prolonged exposure to moisture, heat, or light, as these can degrade the tert-butoxycarbonyl (Boc) protecting group or induce protodeboronation .
Advanced Research Questions
Q. How can competing side reactions (e.g., protodeboronation or Boc deprotection) be mitigated during cross-coupling?
Protodeboronation is minimized by using anhydrous solvents, buffering with Na₂CO₃ (pH 8–9), and avoiding excess base. Boc stability is ensured by maintaining reaction temperatures below 150°C and limiting acidic conditions. For sensitive substrates, alternative catalysts like Pd(OAc)₂ with SPhos ligand may improve selectivity .
Q. What strategies resolve contradictions in reaction yields reported under varying solvent systems?
Divergent yields often arise from solvent polarity effects. For example, DME/H₂O/EtOH (3:1:1) enhances solubility of polar intermediates, while THF/water systems may favor aggregation. Systematic optimization using Design of Experiments (DoE) or kinetic studies (monitored via -NMR) can identify ideal solvent combinations and catalyst loading .
Q. How does the steric and electronic profile of the boronic acid influence regioselectivity in cross-coupling?
The furan-2-ylboronic acid’s electron-rich aromatic ring directs coupling to electron-deficient aryl halides. Steric hindrance from the Boc-protected aminomethyl group may reduce reactivity with bulky substrates. Computational studies (DFT) or Hammett plots can quantify substituent effects on reaction rates and selectivity .
Q. What advanced characterization techniques elucidate tautomeric equilibria or boron coordination states?
-NMR spectroscopy identifies boroxine formation (δ 28–30 ppm) versus free boronic acid (δ 5–10 ppm). X-ray crystallography or IR spectroscopy (B–O stretching at 1340–1390 cm) confirms coordination geometry. Tautomerism with benzoxaborole-like structures is assessed via pH-dependent UV-Vis spectroscopy .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
